methyl 3-(hydroxymethyl)-2-methylbenzoate
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Overview
Description
Methyl 3-(hydroxymethyl)-2-methylbenzoate is an organic compound belonging to the class of benzoates. It features a benzene ring substituted with a hydroxymethyl group at the 3-position and a methyl group at the 2-position, along with a methoxy group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Hydroxymethylation: One common synthetic route involves the hydroxymethylation of 2-methylbenzoic acid. This reaction typically uses formaldehyde and a suitable catalyst under acidic conditions.
Esterification: The resulting hydroxymethylated compound can then undergo esterification with methanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods: In an industrial setting, the compound is often synthesized using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, to optimize the production efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methylene group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and strong bases (NaOH) are typically employed.
Major Products Formed:
Oxidation: 3-(Hydroxymethyl)-2-methylbenzoic acid
Reduction: 3-Methylbenzene
Substitution: Various substituted benzoates depending on the nucleophile used
Scientific Research Applications
Chemistry: Methyl 3-(hydroxymethyl)-2-methylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its hydroxymethyl group makes it a versatile building block for various chemical reactions.
Biology: The compound has been studied for its potential biological activity. It can serve as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents. Its structural similarity to other bioactive compounds makes it a valuable candidate for medicinal chemistry.
Industry: In the industrial sector, it is utilized in the production of polymers, resins, and other materials. Its reactivity and stability make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which methyl 3-(hydroxymethyl)-2-methylbenzoate exerts its effects depends on the specific application. In drug development, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular pathways involved would vary based on the compound's intended use and the biological system it interacts with.
Comparison with Similar Compounds
Methyl 3-(hydroxymethyl)benzoate: Lacks the methyl group at the 2-position.
Methyl 2-methylbenzoate: Lacks the hydroxymethyl group at the 3-position.
Methyl benzoate: No substitutions on the benzene ring.
Uniqueness: Methyl 3-(hydroxymethyl)-2-methylbenzoate is unique due to the presence of both a hydroxymethyl and a methyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
1427403-00-6 |
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Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl 3-(hydroxymethyl)-2-methylbenzoate |
InChI |
InChI=1S/C10H12O3/c1-7-8(6-11)4-3-5-9(7)10(12)13-2/h3-5,11H,6H2,1-2H3 |
InChI Key |
CFXOTZVREXJKQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)OC)CO |
Purity |
95 |
Origin of Product |
United States |
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